Sub‑Micromolar CE2 Inhibition with >1000‑Fold Selectivity Over CE1
In human liver microsome assays, 3,5‑dimethoxy‑N‑(4‑(2‑oxo‑2‑(m‑tolylamino)ethyl)thiazol‑2‑yl)benzamide inhibited CE2 with an IC₅₀ of 20 nM, while its IC₅₀ against CE1 was 20.4 µM [1]. This represents a >1 000‑fold selectivity window for CE2 over CE1, a critical metric for avoiding off‑target hydrolysis of clinically relevant ester prodrugs.
| Evidence Dimension | Inhibitory potency (IC₅₀) against CE2 vs. CE1 |
|---|---|
| Target Compound Data | CE2 IC₅₀ = 20 nM; CE1 IC₅₀ = 20.4 µM |
| Comparator Or Baseline | Same compound measured against both enzymes in the same experimental system |
| Quantified Difference | CE1 IC₅₀ / CE2 IC₅₀ = 1 020‑fold |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10‑min preincubation |
Why This Matters
High CE2 selectivity over CE1 is essential for applications requiring targeted modulation of esterase activity without broadly disrupting hepatic drug metabolism.
- [1] BindingDB BDBM50154561 / CHEMBL3774603. IC₅₀ = 20 nM (CE2) and 20.4 µM (CE1). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561. View Source
